Cocaethylene

Overview

Description

Mechanism of Action

Cocaethylene is a psychoactive compound formed in the liver when cocaine and ethanol coexist in the blood . It shares structural similarities with cocaine and has been associated with enhanced subjective euphoria, increased heart rate, and increased plasma cocaine concentration .

Target of Action

This compound primarily targets the monoamine neurotransmitters serotonin, norepinephrine, and dopamine in the brain . These neurotransmitters play crucial roles in mood regulation, arousal, and reward systems.

Mode of Action

This compound increases the levels of serotonergic, noradrenergic, and dopaminergic neurotransmission in the brain by inhibiting the action of the serotonin transporter, norepinephrine transporter, and dopamine transporter . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

This compound is the byproduct of concurrent consumption of alcohol and cocaine, metabolized by the liver . Normally, metabolism of cocaine produces two primarily biologically inactive metabolites — benzoylecgonine and ecgonine methyl ester. If ethanol is present during the metabolism of cocaine, a portion of the cocaine undergoes transesterification with ethanol, rather than undergoing hydrolysis with water, which results in the production of this compound .

Pharmacokinetics

It is known that this compound has a longer duration of action than cocaine . The presence of ethanol during the metabolism of cocaine can also increase the peak concentration of cocaine by roughly 20% .

Result of Action

This compound is largely considered a recreational drug in and of itself, with stimulant, euphoriant, anorectic, sympathomimetic, and local anesthetic properties . In most users, this compound produces euphoria and has a longer duration of action than cocaine . Some studies suggest that consuming alcohol in combination with cocaine may be more cardiotoxic than cocaine and "it also carries an 18 to 25 fold increase over cocaine alone in risk of immediate death" .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, misuse of cocaine can disrupt the body’s thermoregulation, which can lead to fatalities from hyperthermia, especially when the drug is misused in a hot climate and at higher environmental temperature .

Biochemical Analysis

Biochemical Properties

Cocaethylene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine transporter, where this compound inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft . This interaction is similar to that of cocaine, but this compound has a longer plasma elimination half-life, making its effects more prolonged . Additionally, this compound interacts with cytochrome P450 enzymes in the liver, which are responsible for its metabolism and subsequent elimination from the body .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound increases dopamine levels, leading to enhanced stimulation and potential neurotoxicity . This compound also affects hepatocytes by inducing oxidative stress and causing liver damage . Furthermore, this compound influences cell signaling pathways, such as the dopamine signaling pathway, and alters gene expression related to neurotransmitter regulation and oxidative stress response . These cellular effects contribute to the overall toxicity and potential for addiction associated with this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased levels of this neurotransmitter in the synaptic cleft . This inhibition enhances the stimulant effects of dopamine and contributes to the addictive properties of this compound. Additionally, this compound inhibits cytochrome P450 enzymes, affecting its own metabolism and prolonging its presence in the body . These molecular interactions highlight the complex nature of this compound’s effects on the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable in biological samples, but it can degrade over time, especially in the presence of enzymes that metabolize it . Long-term exposure to this compound in in vitro or in vivo studies has shown persistent effects on cellular function, including sustained oxidative stress and altered gene expression . These temporal effects underscore the importance of understanding the duration and persistence of this compound’s impact on the body.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound produces stimulant effects similar to those of cocaine, but with a longer duration . At high doses, this compound can cause severe toxic effects, including cardiotoxicity and hepatotoxicity . Animal studies have shown that this compound has a lower lethal dose compared to cocaine, indicating its higher toxicity . These dosage effects highlight the potential risks associated with this compound use and the importance of understanding its toxicological profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites that are subsequently eliminated from the body . The metabolism of this compound affects metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the individual . Understanding these metabolic pathways is crucial for assessing the pharmacokinetics and potential toxicity of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system . These transport and distribution mechanisms play a critical role in determining the overall impact of this compound on the body.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be found in various cellular compartments, including the cytoplasm and organelles such as the mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The presence of this compound in these subcellular locations can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Cocaethylene is primarily formed in the body through the transesterification of cocaine with ethanol . This process occurs in the liver, where the hepatic enzyme carboxylesterase catalyzes the reaction. The reaction can be summarized as follows:

Chemical Reactions Analysis

Cocaethylene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzoylecgonine and other metabolites.

Hydrolysis: In the presence of water, this compound can hydrolyze to form benzoylecgonine and ethanol.

Transesterification: As mentioned earlier, this compound is formed through the transesterification of cocaine with ethanol.

Common reagents and conditions used in these reactions include liver carboxylesterase, water, and ethanol. The major products formed from these reactions are benzoylecgonine and methanol .

Scientific Research Applications

Cocaethylene has several scientific research applications, including:

Forensic Toxicology: It is commonly encountered in forensic casework involving the co-ingestion of cocaine and ethanol.

Pharmacological Studies: This compound is used to study the effects of combined cocaine and ethanol use on the brain and body.

Toxicology Research: Researchers study this compound to understand its toxic effects on the heart and liver compared to cocaine.

Comparison with Similar Compounds

Cocaethylene is often compared to cocaine due to their structural similarities and similar pharmacological effects . this compound has a longer duration of action and is considered more cardiotoxic than cocaine . Other similar compounds include:

Benzoylecgonine: The primary metabolite of cocaine.

Ecgonine Methyl Ester: Another metabolite of cocaine.

Ethylbenzoylecgonine: Another name for this compound.

This compound’s uniqueness lies in its formation through the concurrent use of cocaine and ethanol, leading to distinct pharmacological and toxicological properties .

Properties

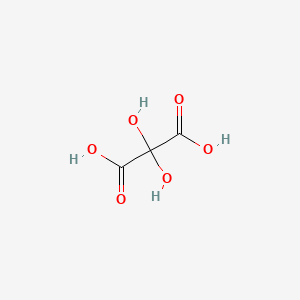

IUPAC Name |

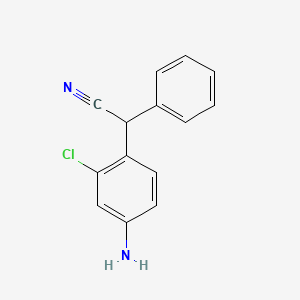

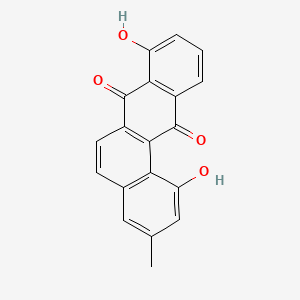

ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPOSNRHZIWLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-38-4 | |

| Record name | Cocaethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6,7,8-Trimethoxyquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B1209880.png)

![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)